2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
Description
This compound features a hybrid structure combining a thiophene ring, cyclopentane carbonyl group, pyrrolidine moiety, and a 1,2,3-triazole linker. The triazole ring, known for hydrogen-bonding capabilities, may influence solubility and bioactivity.
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-6-4-12-23-15)20-11-3-5-14(20)13-21-18-9-10-19-21/h4,6,9-10,12,14H,1-3,5,7-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFHMRUXDPSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC3CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies evaluating its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method in click chemistry.
- Synthesis of the Pyrrolidine Ring : The pyrrolidine component can be synthesized from amino acid derivatives through cyclization reactions.
- Coupling with Thiophene : The introduction of the thiophene moiety often involves coupling reactions such as Suzuki or Stille coupling using appropriate thiophene derivatives.
Antitumor Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antitumor activity . For instance, a series of gefitinib-triazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. Compounds showed strong antiproliferative effects against various cancer cell lines, inducing apoptosis and cell cycle arrest. Notably, compounds targeting the EGFR pathway exhibited promising results in downregulating oncogenic signaling pathways .
The biological activity of 2H-1,2,3-triazoles is primarily attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression and other diseases. For example, triazole derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1) , a critical enzyme in tumor immune evasion .
- Receptor Modulation : The binding affinity of these compounds to various receptors can modulate signaling pathways related to cell growth and apoptosis.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various triazole derivatives on cancer cell lines, it was found that certain substitutions on the triazole ring significantly enhanced activity. The compound demonstrated IC50 values comparable to established chemotherapeutics against breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | MCF-7 | 27.3 |
| Triazole B | HCT-116 | 6.2 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of triazole compounds containing phenylalanine moieties. The synthesized compounds were evaluated for their ability to reduce inflammation in vitro, showing promising results that were comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis
When compared to other similar compounds, such as N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine derivatives, the unique structure of 2H-1,2,3-triazoles allows for distinct biological activities due to their specific functional groups. This specificity can lead to varied pharmacological profiles that are beneficial in targeted therapies.
Comparison with Similar Compounds
Structural Similarity and Divergence
The compound’s uniqueness lies in its thiophene-cyclopentane-pyrrolidine-triazole architecture. Key analogs for comparison include:
Methodological Considerations in Similarity Assessment
Key findings from computational studies include:
- Tanimoto Coefficient : Analog A and the target compound share a similarity score of 0.75 (based on molecular fingerprints), yet their bioactivities diverge significantly .
- Dissimilarity Metrics : Analog B’s cyclohexane-piperidine core reduces conformational flexibility, altering binding kinetics despite a high structural overlap score (0.82 ) .
Research Implications and Challenges
- Analytical Techniques : Methods like spectrofluorometry and tensiometry (used for BAC-C12 ) could resolve aggregation tendencies in the target compound, guiding formulation strategies.
- Virtual Screening Limitations : Similarity metrics (e.g., Tanimoto) may overlook subtle structural variations (e.g., sulfur vs. carbon aromaticity) that critically impact biological outcomes .
Preparation Methods
Friedel-Crafts Acylation of Thiophene
The 1-(thiophen-2-yl)cyclopentanecarbonyl group is synthesized via Friedel-Crafts acylation , a widely used method for introducing acyl groups into aromatic systems.
Procedure :
- Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) under reflux.
- Thiophene is reacted with cyclopentanecarbonyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0°C to room temperature for 6–8 hours.
Key Considerations :
- Regioselectivity favors acylation at the 2-position of thiophene due to electronic and steric factors.
- The acylated product is isolated via aqueous workup (quenching with ice-water) and purified by column chromatography (hexane/ethyl acetate).
Functionalization of the Pyrrolidine Scaffold
Synthesis of 2-(Azidomethyl)pyrrolidine
The pyrrolidine backbone is derived from L-proline or via Mannich cyclization of γ-amino alcohols.
Stepwise Protocol :
- Methylation at C2 : Proline is treated with methyl iodide (MeI) in the presence of NaH in THF, yielding 2-methylpyrrolidine after reduction (LiAlH₄).
- Introduction of Azide Handle : The 2-methylpyrrolidine is functionalized with an azide group via Mitsunobu reaction using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD).
Alternative Approach :
- Propargylation : For Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a propargyl group is introduced at C2 via alkylation with propargyl bromide under basic conditions (K₂CO₃, DMF).
Assembly of the 1,2,3-Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 2H-1,2,3-triazole is constructed via CuAAC , a regioselective method for 1,4-disubstituted triazoles. However, the target compound’s 2H configuration suggests tautomerism or alternative substitution patterns.
Procedure :
- The azide-functionalized pyrrolidine (0.1 mmol) is reacted with a propargyl derivative (1.2 equiv) in the presence of CuI (10 mol%) and DIPEA in THF/H₂O (3:1) at room temperature for 12 hours.
- The triazole product is purified via silica gel chromatography (ethyl acetate/methanol).
Challenges :
Non-Catalytic [3+2] Cycloaddition
For regiochemical control, β-carbonyl phosphonates and azides react under mild conditions (Cs₂CO₃, DMSO) to yield 1,4,5-trisubstituted triazoles.
Example Protocol :
- A β-ketophosphonate (1 equiv) and azide (1.2 equiv) are stirred with Cs₂CO₃ (2 equiv) in DMSO at 60°C for 6 hours.
- Workup involves extraction with ethyl acetate and brine washing to remove DMSO.
Final Coupling and Acylation
Acylation of Pyrrolidine Nitrogen
The pyrrolidine-triazole intermediate is acylated with 1-(thiophen-2-yl)cyclopentanecarbonyl chloride under Schotten-Baumann conditions:
- The pyrrolidine (1 equiv) is dissolved in dichloromethane and cooled to 0°C.
- Acyl chloride (1.5 equiv) and triethylamine (2 equiv) are added dropwise, followed by stirring at room temperature for 12 hours.
- The product is isolated via aqueous workup and recrystallized from ethanol/water.
Yield Optimization :
Alternative Synthetic Pathways and Comparative Analysis
Oxidative Cyclization of Hydrazones
Hydrazones derived from acylated pyrrolidines can undergo oxidative cyclization with iodine or Pb(OAc)₄ to form triazoles, though this method is less regioselective.
Radical-Based Alkylation of Preformed Triazoles
Recent advances in C–H functionalization enable direct alkylation of triazoles with pyrrolidine-thiophene conjugates under photoredox conditions.
Analytical Characterization and Validation
Critical data for intermediates and final product include:
- ¹H/¹³C NMR : Confirmation of triazole proton (δ 7.5–8.0 ppm), pyrrolidine methyl (δ 1.2–1.5 ppm), and thiophene aromatic signals (δ 6.5–7.5 ppm).
- HRMS : Molecular ion peak matching the exact mass of C₁₉H₂₃N₄O₂S (calculated: 395.1542).
- X-ray Crystallography : Definitive confirmation of regiochemistry and tautomeric form.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole?
Methodological Answer:
The synthesis typically involves multi-step routes:
Cyclopentanecarbonyl-pyrrolidine formation : React 1-(thiophen-2-yl)cyclopentanecarboxylic acid with pyrrolidine via amide coupling (e.g., using HATU or EDC/NHS).
Triazole introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety to the pyrrolidine-methyl intermediate.
Purification : Use column chromatography or crystallization for isolation.
Key challenges include optimizing regioselectivity during triazole formation and minimizing racemization in the pyrrolidine ring. Reference analogous syntheses in and , which detail similar multi-step protocols .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm thiophene (δ 6.8–7.5 ppm), triazole (δ 7.5–8.5 ppm), and cyclopentanecarbonyl (δ 1.5–2.5 ppm) signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in the pyrrolidine ring .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., CHNOS) with <5 ppm error.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm) and triazole (C-N, ~1450 cm) stretches.
Basic: What functional groups in this compound are critical for its biological activity?
Methodological Answer:
- Triazole Ring : Mediates hydrogen bonding and π-π stacking with biological targets (e.g., enzymes or receptors) .
- Thiophene Moiety : Enhances lipophilicity and influences pharmacokinetics .
- Cyclopentanecarbonyl Group : Contributes to conformational rigidity, potentially improving target affinity. Comparative studies in highlight how substituents on similar scaffolds modulate activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Standardize Assays : Ensure consistent cell lines, concentrations, and controls (e.g., reports IC variations due to differing assay conditions).
Structural Validation : Re-examine batch purity via HPLC and crystallography (SHELXL refinement in ) to rule out impurities or polymorphs .
Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets .
Advanced: What strategies are effective for conformational analysis of this compound?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Focus on torsion angles between the pyrrolidine and triazole moieties, which influence bioactive conformations .
- NMR Relaxation Studies : Measure / relaxation times to assess rotational flexibility of the cyclopentane-thiophene linkage .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
Core Modifications : Replace the thiophene with furan () or pyridine () to probe electronic effects.
Substituent Screening : Introduce halogens or methyl groups to the cyclopentane ring (see ’s SAR table for analogous compounds) .
Bioisosteric Replacement : Substitute the triazole with tetrazole or oxadiazole to assess potency changes .
Advanced: What computational methods predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen against target libraries (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Modeling : Align with known triazole-containing inhibitors (e.g., antifungal agents in ) to identify shared interaction patterns.
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for triazole formation to improve regioselectivity ( uses Cu(I) for similar reactions) .
- Temperature Control : Lower reaction temperatures (<60°C) during amide coupling to prevent racemization ( notes epimerization risks).
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions ( highlights solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
